molecular formula C23H23ClF2N4OS B2613527 N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189495-11-1

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Katalognummer: B2613527
CAS-Nummer: 1189495-11-1
Molekulargewicht: 476.97
InChI-Schlüssel: BODFEQFCHLVHSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with ethyl, 4-fluorophenyl, and thioacetamide groups. The presence of electron-withdrawing substituents (3-chloro-4-fluorophenyl and 4-fluorophenyl) suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated motifs.

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(25)6-4-15)22(29-23)32-14-20(31)27-17-7-8-19(26)18(24)13-17/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODFEQFCHLVHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazaspiro structure combined with various functional groups, including chloro and fluoro substituents. These structural elements contribute to its unique biological properties.

Property Value
Molecular Formula C23H24ClF2N4OS
Molecular Weight 466.97 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-{(8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio}acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting a potential for antimicrobial action.

Antimicrobial Activity

Research has indicated that related triazaspiro compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazaspiro structures showed potent activity against Staphylococcus aureus and Candida albicans . Although specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Antitumor Activity

Compounds with similar structural motifs have been evaluated for antitumor activity. For example, triazaspiro derivatives were tested against various human tumor cell lines, revealing promising results in inhibiting cell proliferation . The specific IC50 values and mechanisms for the compound under discussion remain to be elucidated through further experimental studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) enhances the compound's reactivity and binding affinity to target sites.
  • Spatial Configuration : The three-dimensional arrangement of atoms in the triazaspiro framework plays a critical role in its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide

  • Key Differences: Replaces the ethyl group at position 8 with a cyclohexylamino moiety. Incorporates a 3-fluorophenyl substituent instead of 4-fluorophenyl.
  • Implications: The cyclohexylamino group may improve lipid solubility, while the 2-oxo group could alter binding kinetics in biological targets .

2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

  • Key Differences :
    • Substitutes the 3-chloro-4-fluorophenyl group with a 2,3-dimethylphenyl acetamide.
    • Retains the ethyl group and spirocyclic core but replaces 4-fluorophenyl with 4-chlorophenyl.

Non-Spirocyclic Analogues

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

  • Key Differences :
    • Lacks the spirocyclic triazaspiro system, instead featuring a simple diphenylacetamide backbone.
    • Retains the 3-chloro-4-fluorophenyl substituent.
  • Implications : The absence of the spirocyclic framework reduces conformational rigidity, likely diminishing target specificity .

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

  • Key Differences: Replaces the triazaspiro core with a quinazolinone ring. Introduces a 4-oxo group and a 4-chlorophenyl substituent.
  • Implications: The quinazolinone moiety may enhance π-π stacking interactions in enzyme-binding pockets compared to spirocyclic systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₂₃H₂₂ClF₂N₄OS 487.96 g/mol 8-ethyl, 3-(4-fluorophenyl), 3-chloro-4-fluorophenyl thioacetamide Enzyme inhibition, Receptor binding
N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide C₂₈H₃₄FN₅O₂ 491.6 g/mol Cyclohexylamino, 3-fluorophenyl, 2-oxo Kinase inhibitors
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide C₂₃H₂₅ClN₄OS 449.99 g/mol 4-chlorophenyl, 2,3-dimethylphenyl Antibacterial agents
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide C₂₀H₁₅ClFNO 339.8 g/mol Diphenylacetamide, 3-chloro-4-fluorophenyl Ligand design
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₂H₁₄Cl₂FN₃O₂S 498.33 g/mol Quinazolinone core, 4-chlorophenyl, 4-oxo Anticancer agents

Research Findings and Implications

Spirocyclic vs. Linear Frameworks :

  • The triazaspiro[4.5]deca core in the target compound enhances stereochemical control compared to linear analogues like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, which exhibit greater conformational flexibility and lower target selectivity .

Halogen Substitution Effects: Fluorine at the 4-position of the phenyl ring (target compound) improves metabolic stability compared to chlorine (e.g., ’s quinazolinone derivative), but may reduce binding affinity due to weaker hydrophobic interactions .

Functional Group Contributions: The thioacetamide linker in the target compound facilitates sulfur-mediated interactions (e.g., covalent bonding or hydrogen bonding) with cysteine residues in enzymes, a feature absent in oxo-containing analogues like the cyclohexylamino derivative .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.